

A Comparative Efficacy Analysis of Myoral (Eperisone) and Structurally Similar Muscle Relaxants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Myoral*

Cat. No.: *B13789073*

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This guide provides a comprehensive comparison of the efficacy and mechanisms of action of **Myoral** (eperisone hydrochloride) with other centrally acting skeletal muscle relaxants, including baclofen, tizanidine, and tolperisone. The information presented is collated from peer-reviewed clinical studies to support research and drug development in the field of neuromuscular therapeutics.

Quantitative Efficacy and Safety Data

The following tables summarize the key efficacy and safety findings from comparative clinical trials involving eperisone and other muscle relaxants.

Table 1: Efficacy of Eperisone vs. Baclofen in Spastic Palsy[1][2][3]

Efficacy Parameter	Eperisone (300 mg/day)	Baclofen (60 mg/day)	p-value
Functional Analysis (Pedersen's Scale)			
- Lower Limbs (% improvement)	-9.1%	-8.3%	<0.01 (vs. baseline)
- Upper Limbs (% improvement)	-7.8%	-6.3%	<0.01 (Eperisone vs. baseline); NS for Baclofen
Muscular Tone	Significant reduction from week 2	Significant reduction from week 2	No significant difference between groups
Joint Range of Motion (% improvement)	-32.5%	-14.6%	<0.01 (Eperisone vs. baseline); NS for Baclofen
10-Meter Walking Time (% reduction)	-20.2%	-24.0%	<0.01 (vs. baseline)
Hmax/Mmax Amplitude Ratio (% decrease)	-30.0%	-18.6%	<0.01 (vs. baseline)

NS: Not Significant

Table 2: Safety of Eperisone vs. Baclofen in Spastic Palsy[1][2][3]

Safety Parameter	Eperisone (300 mg/day)	Baclofen (60 mg/day)
Number of Adverse Events	18 (most of mild intensity)	27 (most of mild intensity)
Physician's Global Assessment ("Good")	Higher than Baclofen	Lower than Eperisone
Patient's Global Assessment ("Good")	Higher than Baclofen	Lower than Eperisone

Table 3: Efficacy of Eperisone vs. Tizanidine in Low Back Pain with Muscle Spasm[4][5]

Efficacy Parameter (Roland Morris Disability Questionnaire)	Eperisone (150 mg/day)	Tizanidine (6 mg/day)
Mean Score at Day 1	16.48 ± 1.15	15.96 ± 1.62
Mean Score at Day 7 (% reduction)	7.92 ± 1.15 (51.94%)	6.76 ± 1.66 (57.64%)
Mean Score at Day 14 (% reduction)	2.56 ± 1.53 (84.46%)	2.88 ± 1.92 (81.95%)

Table 4: Safety and Tolerability of Eperisone vs. Tizanidine in Low Back Pain[6]

Safety Parameter	Eperisone	Tizanidine
Incidence of Somnolence	16.6%	43.3%
Treatment Discontinuation due to Adverse Events	5 patients	9 patients

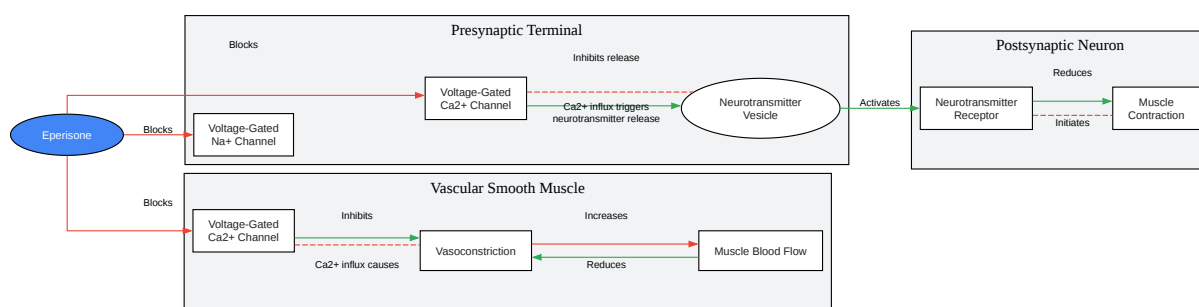
Table 5: Efficacy of Eperisone vs. Tolperisone

While direct head-to-head trials with extensive quantitative data are less prevalent in the reviewed literature, studies indicate that both eperisone and tolperisone have similar

mechanisms of action, primarily inhibiting spinal reflexes.[1][2] Some evidence suggests that tolperisone may have a greater peak effect on depressing spinal reflex potentials.[1] Both are considered to have a favorable side-effect profile with minimal sedation.[2]

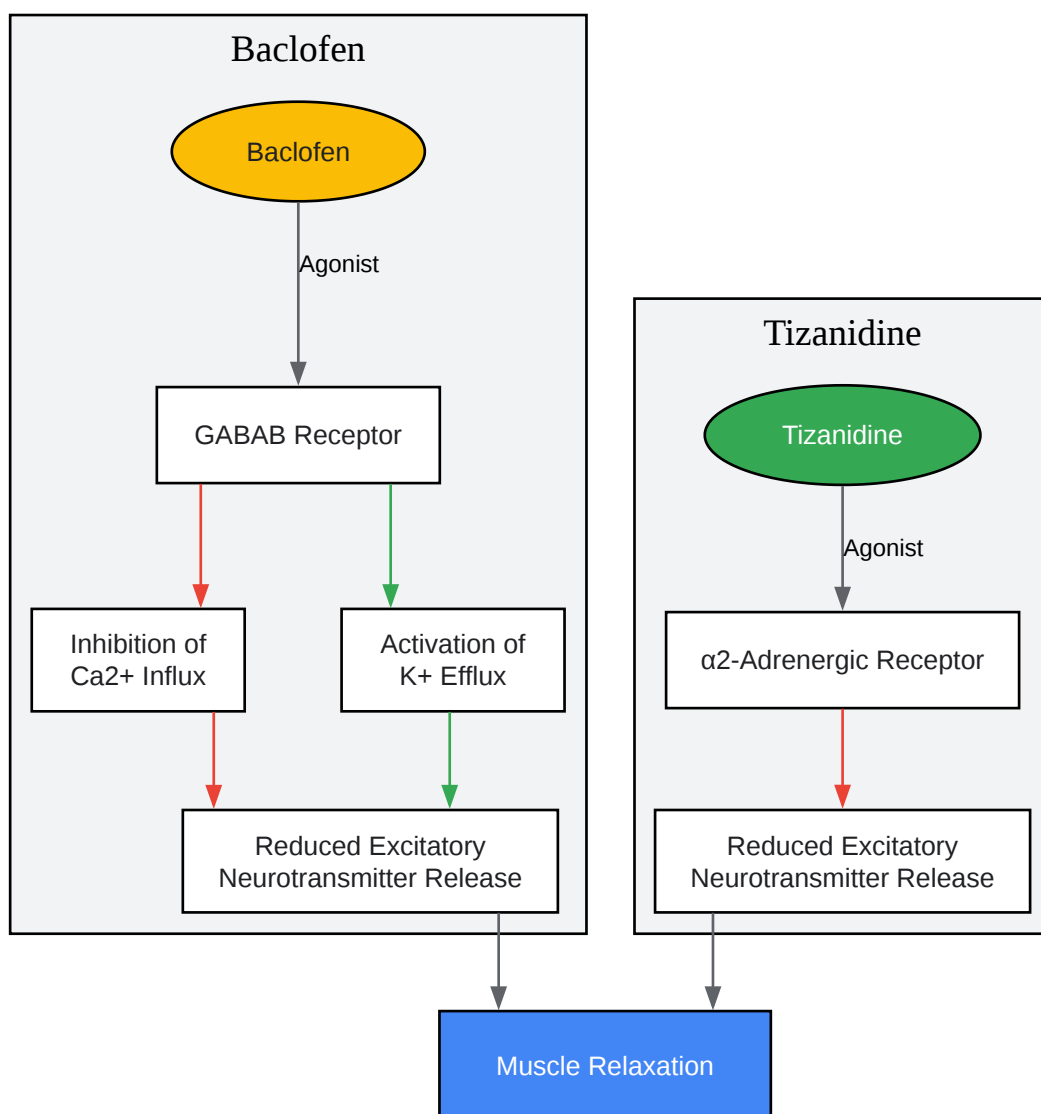
Mechanisms of Action: Signaling Pathways

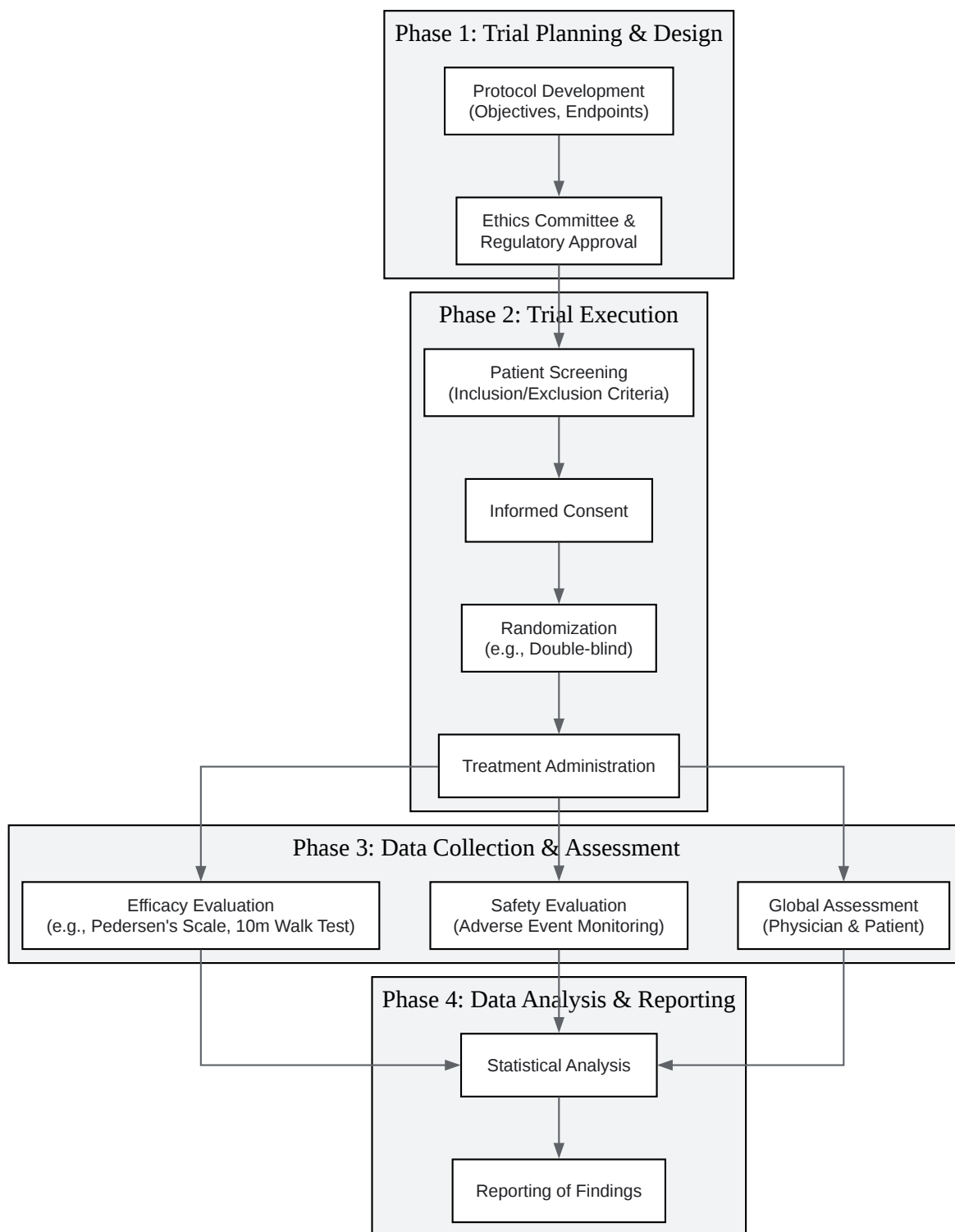
The therapeutic effects of eperisone and its comparators are mediated through distinct signaling pathways.



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Caption: Multimodal mechanism of action of Eperisone.





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- To cite this document: BenchChem. [A Comparative Efficacy Analysis of Myoral (Eperisone) and Structurally Similar Muscle Relaxants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13789073#comparing-myoral-efficacy-with-similar-compounds]

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